6-(Piperidin-1-yl)pyridin-3-amine dihydrochloride

Overview

Description

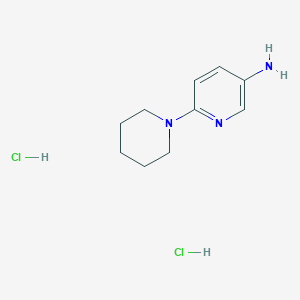

6-(Piperidin-1-yl)pyridin-3-amine dihydrochloride is a chemical compound that features a piperidine ring attached to a pyridine ring with an amine group at the 3-position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 6-chloropyridin-3-amine with piperidine in the presence of a suitable base, such as triethylamine, under reflux conditions. The reaction typically proceeds via nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the synthesis of 6-(Piperidin-1-yl)pyridin-3-amine dihydrochloride may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 6-(Piperidin-1-yl)pyridin-3-amine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).

Substitution: Various nucleophiles can be used, such as sodium hydroxide (NaOH) for hydroxyl substitution.

Major Products Formed:

Oxidation: Formation of 6-(Piperidin-1-yl)pyridin-3-nitroamine.

Reduction: Formation of 6-(Piperidin-1-yl)pyridin-3-diamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Piperidin-1-yl)pyridin-3-amine dihydrochloride is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic compounds.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: As a potential therapeutic agent in drug discovery and development.

Industry: In the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-(Piperidin-1-yl)pyridin-3-amine dihydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

6-(Piperidin-1-yl)pyridin-3-amine dihydrochloride can be compared with other similar compounds, such as:

6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester: Used in cross-coupling reactions.

6-(Piperidin-1-yl)pyrimidine-2,4-diamine: Known for its use in hair growth treatments.

Uniqueness: The uniqueness of this compound lies in its specific structural features and reactivity, which make it suitable for a wide range of applications in scientific research and industry.

Biological Activity

6-(Piperidin-1-yl)pyridin-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article reviews the biological activity of this compound, including its anticancer properties, potential as an antimalarial agent, and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHClN and it has a molecular weight of approximately 264.19 g/mol. The structure features a piperidine ring attached to a pyridine moiety, which contributes to its pharmacological properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to this compound. For instance, research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxicity of similar piperidine derivatives on FaDu hypopharyngeal tumor cells. The results showed that certain derivatives had better cytotoxicity compared to established drugs like bleomycin, suggesting that modifications to the piperidine structure can enhance anticancer activity .

| Compound | IC (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Induction of apoptosis |

| Bleomycin | 5.0 | DNA damage induction |

Antimalarial Activity

The compound also shows promise as an antimalarial agent. In vitro studies have demonstrated its activity against Plasmodium falciparum, the causative agent of malaria.

Pharmacokinetics and Efficacy

In a mouse model using P. berghei, a related compound exhibited a significant reduction in parasitemia (96%) when administered at a dose of 30 mg/kg orally for four consecutive days . This suggests that structural similarities within this class of compounds may confer effective antimalarial properties.

Other Biological Activities

Beyond its anticancer and antimalarial effects, this compound has been investigated for various other biological activities:

- Antioxidant Properties : Certain derivatives have shown antioxidant activities that could be beneficial in preventing oxidative stress-related diseases .

- Cholinesterase Inhibition : Compounds with similar structures have been noted for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, which are relevant in Alzheimer's disease treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Variations in the piperidine and pyridine moieties can significantly influence binding affinity and efficacy at biological targets.

Key Findings from SAR Studies

Research indicates that modifications at specific positions on the pyridine ring can lead to enhanced biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Methyl group at C5 | Increased solubility and bioavailability |

| Variation in piperidine attachment | Altered receptor interaction profile |

Properties

IUPAC Name |

6-piperidin-1-ylpyridin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13;;/h4-5,8H,1-3,6-7,11H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDPLTBADNQWDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.